molecular formula C9H17NO3 B13518485 tert-butyl (3R)-morpholine-3-carboxylate

tert-butyl (3R)-morpholine-3-carboxylate

Cat. No.: B13518485
M. Wt: 187.24 g/mol
InChI Key: QTJBNPAWSNUZIC-SSDOTTSWSA-N
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Description

tert-Butyl (3R)-morpholine-3-carboxylate is an organic compound that features a morpholine ring substituted with a tert-butyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-morpholine-3-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds smoothly at room temperature, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-morpholine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-3-carboxylic acid, while reduction can produce morpholine-3-methanol .

Scientific Research Applications

tert-Butyl (3R)-morpholine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3R)-morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a protecting group for carboxylic acids, preventing unwanted reactions during synthetic processes. It can also participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R)-morpholine-3-carboxylate is unique due to its morpholine ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl (3R)-morpholine-3-carboxylate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

QTJBNPAWSNUZIC-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1COCCN1

Canonical SMILES

CC(C)(C)OC(=O)C1COCCN1

Origin of Product

United States

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